(S)-(1-Ethylazetidin-2-YL)methanol
Description
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
[(2S)-1-ethylazetidin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO/c1-2-7-4-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
CFRRLXPXVFVIGU-LURJTMIESA-N |
Isomeric SMILES |
CCN1CC[C@H]1CO |
Canonical SMILES |
CCN1CCC1CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (S)-(1-Ethylazetidin-2-yl)methanol
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the azetidine ring followed by selective functionalization to introduce the hydroxymethyl group at the 2-position, preserving stereochemistry at the chiral center. The N-ethyl substituent is introduced either during ring formation or by alkylation of the azetidine nitrogen.
Key Synthetic Routes and Reaction Conditions
Azetidinone Intermediate Route with Chiral Reduction
A well-documented approach involves the preparation of azetidinone intermediates, which are then reduced to the azetidinyl methanol derivatives. According to a European patent (EP 1 971 573 B1), the process includes:
Formation of azetidinone intermediates by condensation of ketals with imines under titanium-based catalysis (titanium isopropoxide and titanium tetrachloride) in anhydrous dichloromethane at low temperatures (-20°C to 20°C) with bases such as diisopropylethylamine. The reaction times range from 2 to 20 hours, with preferred conditions around 0°C to -15°C for about 17 hours.
Subsequent acid-catalyzed ring closure of azetidinone intermediates in acetone at 40–100°C, preferably 56°C, using p-toluenesulfonic acid or sulfuric acid for 4–8 hours.
Final chiral reduction of the azetidinone intermediate to yield the chiral azetidinyl methanol. This step may involve selective hydride reagents or catalytic hydrogenation to preserve stereochemistry.
Optional deprotection steps if protecting groups (e.g., benzyl or trimethylsilyl) were used during synthesis.
This multistep approach allows for high stereochemical control and isolation of the (S)-enantiomer of (1-ethylazetidin-2-yl)methanol or related compounds.
Direct Alkylation and Ring Closure
Another method involves direct alkylation of azetidine derivatives followed by hydroxymethylation. This approach is less detailed in the literature for this specific compound but is a common strategy in azetidine chemistry.
Reaction Parameters and Optimization
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| Ketal condensation with imine | Titanium isopropoxide, TiCl4, DIPEA | Dichloromethane | -20 to 20 (opt. 0) | 2–20 (opt. 17) | Low temperature critical for stereocontrol |
| Azetidinone ring closure | p-Toluenesulfonic acid or H2SO4 | Acetone | 40–100 (opt. 56) | 4–8 (opt. 6) | Acid catalysis promotes cyclization |
| Chiral reduction | Hydride reagents or catalytic hydrogenation | Various | Ambient to mild | Variable | Preserves (S)-configuration |
*DIPEA = Diisopropylethylamine
Yields and Purification
The condensation and ring closure steps typically afford good yields (60–85%) of intermediates.
Chiral reduction yields vary depending on the reducing agent but generally achieve high enantiomeric excess (>95% ee).
Purification is commonly performed by conventional extraction, crystallization (e.g., ethanol), and chromatographic methods.
Analytical and Research Data
The stereochemistry of the product is confirmed by chiral HPLC and NMR spectroscopy.
The purity of this compound is often verified by melting point, optical rotation, and mass spectrometry.
The compound is a liquid at room temperature, with molecular formula C6H13NO and molecular weight 115.18 g/mol.
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Azetidinone intermediate route | Multi-step, titanium catalysis, acid cyclization, chiral reduction | High stereoselectivity, well-studied | Requires low temperature control, multiple steps |
| Direct alkylation and hydroxymethylation | Simpler concept, fewer steps | Potentially faster synthesis | Less documented for this compound, stereocontrol challenges |
Chemical Reactions Analysis
Types of Reactions
(S)-(1-Ethylazetidin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
(S)-(1-Ethylazetidin-2-YL)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-(1-Ethylazetidin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares key molecular parameters of “(S)-(1-Ethylazetidin-2-YL)methanol” with structurally related azetidine alcohols:
Notes:
- Ethyl vs. Methyl : The ethyl group increases molecular weight by ~14 Da compared to the methyl analog, likely enhancing lipophilicity and steric bulk. This could reduce aqueous solubility but improve membrane permeability in biological systems.
- Storage : Both compounds likely require low-temperature storage to prevent degradation, though explicit data for the ethyl variant is lacking .
Physicochemical Properties
- Hydrogen Bonding: The methanol group in both compounds enables hydrogen bonding, akin to liquid methanol’s behavior . This promotes solubility in polar solvents and may influence reactivity in catalytic or synthetic applications.
- Hazards : The methyl analog exhibits flammability (H226), acute toxicity (H302, H312, H332), and skin corrosion (H314) . The ethyl variant may share these risks but could exhibit higher volatility or toxicity due to increased lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
